molecular formula C12H8BrFO B8207629 1-Bromo-3-fluoro-5-phenoxybenzene

1-Bromo-3-fluoro-5-phenoxybenzene

Cat. No.: B8207629
M. Wt: 267.09 g/mol
InChI Key: MHSKGOXOCUPFTD-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-phenoxybenzene is an organic compound with the molecular formula C12H8BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and phenoxy groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-phenoxybenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-fluoro-5-phenoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The specific pathways and targets depend on the reaction conditions and the nature of the nucleophiles involved .

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-5-nitrobenzene
  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-3-fluoro-5-methylbenzene

Comparison: 1-Bromo-3-fluoro-5-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenoxy group can influence the electronic distribution in the molecule, affecting its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1-bromo-3-fluoro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKGOXOCUPFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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